molecular formula C13H13F3N2O3 B13418780 Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate CAS No. 58670-18-1

Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate

Cat. No.: B13418780
CAS No.: 58670-18-1
M. Wt: 302.25 g/mol
InChI Key: YAIIZSLENAGMAE-JOLFQTHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate is a chemical compound with the molecular formula C13H13F3N2O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydrazono group linked to a butanoate ester

Chemical Reactions Analysis

Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanoate: Similar structure but with a shorter carbon chain.

    Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}pentanoate: Similar structure but with a longer carbon chain.

    Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}hexanoate: Similar structure but with an even longer carbon chain. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications.

Properties

CAS No.

58670-18-1

Molecular Formula

C13H13F3N2O3

Molecular Weight

302.25 g/mol

IUPAC Name

ethyl (E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate

InChI

InChI=1S/C13H13F3N2O3/c1-3-21-12(20)11(8(2)19)18-17-10-6-4-5-9(7-10)13(14,15)16/h4-7,19H,3H2,1-2H3/b11-8+,18-17?

InChI Key

YAIIZSLENAGMAE-JOLFQTHCSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.